molecular formula C16H15ClN2OS B2968445 2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole CAS No. 433700-43-7

2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole

Cat. No. B2968445
CAS RN: 433700-43-7
M. Wt: 318.82
InChI Key: AUSZVDXXTKNRMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . The imidazole ring shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 ° C, and 267.8 ° C respectively .

Scientific Research Applications

Medicine and Pharmacology

Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . They also act as enzyme inhibitors .

Synthetic Chemistry

Imidazole and its derivatives find applications in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions . They also play a key role in the synthesis of substituted imidazoles by condensation .

Agriculture

Imidazole derivatives act as selective plant growth regulators, fungicides, and herbicides . They are used in the development of products that promote plant growth and protect crops from pests and diseases .

Green Chemistry

In the field of green chemistry, imidazole derivatives are used as ionic liquids and N-heterocyclic carbenes (NHCs) . They are popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Industrial Chemistry

Imidazole derivatives have garnered significant attention in industrial chemistry due to their versatile range of biological and pharmacological activities . They are used in the production of a variety of products, including dyes, pigments, and polymers .

Proton Conduction Research

Imidazole derivatives are used in the construction of metal–organic frameworks (MOFs) for proton conduction research . They are used to build up more structurally stable MOFs, which are temperature- and humidity-dependent proton conductors .

Mechanism of Action

Imidazole-based compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

Imidazole compounds should be handled with care. They may form combustible dust concentrations in air and are harmful if swallowed . They cause severe skin burns and eye damage and may cause respiratory irritation . They may also damage the unborn child .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-2-20-12-7-8-14-15(9-12)19-16(18-14)21-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSZVDXXTKNRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole

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